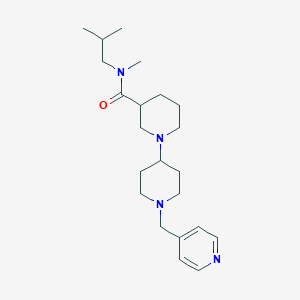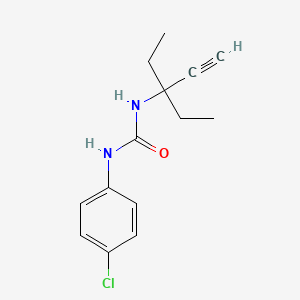
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide (IMBP) is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various neurological disorders.
Mecanismo De Acción
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a potent antagonist of the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. It also acts as an antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety. By blocking these receptors, this compound can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have potent antipsychotic effects in animal models of schizophrenia. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. These effects are thought to be mediated by the modulation of various neurotransmitters and cytokines, which are involved in the pathogenesis of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its potent antipsychotic and neuroprotective effects, which make it a promising candidate for the development of drugs for the treatment of various neurological disorders. However, one of the main limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the long-term safety and efficacy of this compound in humans have not yet been established, which limits its potential applications in clinical settings.
Direcciones Futuras
Despite its limitations, N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has significant potential for future research. Some of the future directions for research on this compound include:
1. Development of more efficient synthesis methods to produce this compound in larger quantities.
2. Investigation of the long-term safety and efficacy of this compound in humans.
3. Development of more potent and selective derivatives of this compound for the treatment of specific neurological disorders.
4. Investigation of the potential applications of this compound in the treatment of other disorders, such as depression and anxiety.
5. Investigation of the potential applications of this compound in combination therapy with other drugs for the treatment of neurological disorders.
In conclusion, this compound is a promising compound that has significant potential for the development of drugs for the treatment of various neurological disorders. Further research is needed to fully elucidate its mechanism of action and to establish its long-term safety and efficacy in humans.
Métodos De Síntesis
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-pyridinemethanol with isobutylamine to form N-isobutyl-4-pyridinemethanamine. This intermediate is then reacted with N-methylpiperidine-4-carboxylic acid chloride to form N-methyl-N-isobutyl-4-(pyridin-4-ylmethyl)piperidine-3-carboxamide. Finally, this compound is treated with sodium borohydride to form this compound.
Aplicaciones Científicas De Investigación
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in the development of drugs for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have potent antipsychotic, anti-inflammatory, and neuroprotective effects.
Propiedades
IUPAC Name |
N-methyl-N-(2-methylpropyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-18(2)15-24(3)22(27)20-5-4-12-26(17-20)21-8-13-25(14-9-21)16-19-6-10-23-11-7-19/h6-7,10-11,18,20-21H,4-5,8-9,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJPLGXPBGUTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)


![8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5324139.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5324154.png)
![(4R)-N-methyl-4-(4-{[methyl(2-naphthoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide](/img/structure/B5324157.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5324159.png)
![N-methyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5324167.png)

![(2S)-1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-3,3-dimethyl-1-oxobutan-2-amine](/img/structure/B5324176.png)

![N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B5324198.png)
![6-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5324199.png)